Cas no 97674-02-7 (tributyl(1-ethoxyethenyl)stannane)

tributyl(1-ethoxyethenyl)stannane structure
97674-02-7 structure
商品名:tributyl(1-ethoxyethenyl)stannane
CAS番号:97674-02-7
MF:C16H34OSn
メガワット:361.150564670563
MDL:MFCD00010240
CID:801311
PubChem ID:24856628

tributyl(1-ethoxyethenyl)stannane 化学的及び物理的性質

名前と識別子

    • Stannane,tributyl(1-ethoxyethenyl)-
    • Tri-n-butyl(1-ethoxyvinyl)tin
    • tributyl(1-ethoxyethenyl)Stannane
    • Tributyl(1-ethoxyvinyl)stannane
    • TRIBUTYL(1-ETHOXYVINYL)TIN
    • 1-Ethoxyvinyltributyltin
    • Stannane, tributyl(1-ethoxyethenyl)-
    • (1-ethoxyvinyl)tributyltin
    • HGXJOXHYPGNVNK-UHFFFAOYSA-N
    • TRIBUTYL-(1-ETHOXYVINYL)TIN
    • (1-Ethoxyvinyl)tributylstannane
    • (1-Ethoxyethenyl)tributylstannane
    • tributyl-(1-ethoxy-vinyl)-stannane
    • EVTB
    • tributyl-1-ethoxyvinyltin
    • tributyl(1ethoxyvinyl)tin
    • 1-ethoxy-vinyltributyltin
    • (1ethoxyvinyl)tributyltin
    • tributyl(
    • Tributyl(1-ethoxyethenyl)stannane (ACI)
    • (1-Ethoxyethenyl)tributyltin
    • (1-Ethoxyvinyl)tri-n-butyltin
    • (α-Ethoxyvinyl)tributyltin
    • 1-(1-Ethoxyethen-1-yl)-tributylstannane
    • 1-(Tributylstannyl)-1-ethoxyethene
    • 1-(Tributylstannyl)vinyl ethyl ether
    • 1-Ethoxy-1-(tributylstannyl)ethylene
    • 1-Ethoxyvinyltri-n-butyltin
    • Tributyl(1-((ethyl)oxy)vinyl)tin
    • Tributyl(1-ethoxy-1-ethenyl)stannane
    • Tributyl(α-ethoxyvinyl)tin
    • tributyl(1-ethoxyethenyl)stannane
    • MDL: MFCD00010240
    • インチ: 1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
    • InChIKey: HGXJOXHYPGNVNK-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C([Sn](CCCC)(CCCC)CCCC)=C

計算された属性

  • せいみつぶんしりょう: 362.163168g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 12
  • どういたいしつりょう: 362.163168g/mol
  • 単一同位体質量: 362.163168g/mol
  • 水素結合トポロジー分子極性表面積: 9.2Ų
  • 重原子数: 18
  • 複雑さ: 191
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.069 g/mL at 25 °C(lit.)
  • ゆうかいてん: <0°C
  • ふってん: 85-86 °C/0.1 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.476(lit.)
  • PSA: 9.23000
  • LogP: 5.92490
  • かんど: Moisture Sensitive
  • ようかいせい: 使用できません

tributyl(1-ethoxyethenyl)stannane セキュリティ情報

tributyl(1-ethoxyethenyl)stannane 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

tributyl(1-ethoxyethenyl)stannane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050976-1kg
Tributyl(1-ethoxyethenyl)stannane
97674-02-7 95%
1kg
¥10500.00 2024-04-23
TRC
T773235-25000mg
Tri-​n-​butyl(1-​ethoxyvinyl)​tin
97674-02-7
25g
$735.00 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H31562-1g
Tri-n-butyl(1-ethoxyvinyl)tin, 95%
97674-02-7 95%
1g
¥772.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93340-25G
tributyl(1-ethoxyethenyl)stannane
97674-02-7 97%
25g
¥ 178.00 2023-04-12
BAI LING WEI Technology Co., Ltd.
113750-5G
Tributyl(1-ethoxyvinyl)tin, 96%
97674-02-7 96%
5G
¥ 1285 2022-04-26
BAI LING WEI Technology Co., Ltd.
113750-25G
Tributyl(1-ethoxyvinyl)tin, 96%
97674-02-7 96%
25G
¥ 5130 2022-04-26
TRC
T773235-25g
Tri-\u200bn-\u200bbutyl(1-\u200bethoxyvinyl)\u200btin
97674-02-7
25g
$ 600.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T40880-1g
Tributyl(1-ethoxyethenyl)stannane
97674-02-7 97% (GC)
1g
¥22.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T40880-500g
Tributyl(1-ethoxyethenyl)stannane
97674-02-7 97% (GC)
500g
¥3481.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T40880-5g
Tributyl(1-ethoxyethenyl)stannane
97674-02-7 97% (GC)
5g
¥49.0 2023-09-06

tributyl(1-ethoxyethenyl)stannane 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068A
Feng, Song ; Zhang, Haishen; Tang, Zhiyong; Peng, Xingao; Yang, Min; et al, Organic Process Research & Development, 2022, 26(11), 3089-3095

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Reinvestigation of reaction of (2-ethoxyvinyl)stannanes with acetyl bromide
Lebl, Tomas; Holecek, Jaroslav; Dymak, Marek; Steinborn, Dirk, Collection of Czechoslovak Chemical Communications, 2002, 67(5), 587-595

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of novel 5-fluoronicotinamide derivatives or salts thereof as spleen tyrosine kinase (Syk) inhibitors
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Direct C-H Cyanation by ICN Formed In Situ: Nannozinone B
Wienecke, Paul ; Arndt, Hans-Dieter, Organic Letters, 2023, 25(7), 1188-1191

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Pentane ,  Tetrahydrofuran
1.2 Solvents: Pentane ,  Tetrahydrofuran
リファレンス
Generation of (1-alkoxycyclopropyl)lithium reagents
Gadwood, Robert C.; Rubino, Mark R.; Nagarajan, Sridhar C.; Michel, Suzanne T., Journal of Organic Chemistry, 1985, 50(18), 3255-60

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran
リファレンス
Investigations of the Type II Intramolecular Diels-Alder Reaction Directed Toward Natural Product Synthesis
Muscroft-Taylor, Andrew Clive, 2006, , (20140701),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  Potassium butoxide Solvents: Hexane ;  1.5 h, -30 °C; 0.5 h, -30 °C; -30 °C → -40 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -40 °C; 1 h, -40 °C → -20 °C; -20 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 8 h, -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Synthetic method of trialkyl(α-alkoxylethylene)tin
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Anti-proliferative agents for treating pulmonary arterial hypertension (PAH)
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  5 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C; 0 °C → -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Total synthesis of micrococcin P1 and thiocillin I enabled by Mo(VI) catalyst
Akasapu, Siddhartha; Hinds, Aaron B.; Powell, Wyatt C.; Walczak, Maciej A., Chemical Science, 2019, 10(7), 1971-1975

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Tributylphosphine ,  Carbonyldihydrotris(triphenylphosphine)ruthenium Solvents: Toluene ;  6 h, 1 atm, 80 °C
リファレンス
Ruthenium-Catalyzed Hydrogenation of Alkynylstannanes with Migration of the Stannyl Group
Shirakawa, Eiji; Morita, Ryotaro; Tsuchimoto, Teruhisa; Kawakami, Yusuke, Journal of the American Chemical Society, 2004, 126(42), 13614-13615

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
リファレンス
Organostannanes and organosilanes in organic synthesis (MSc Thesis)
Thompson, Simon Paul, 1995, , (20121004),

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Palladium-catalyzed coupling between cephalosporin derivatives and unsaturated stannanes: a new ligand for palladium chemistry
Farina, Vittorio; Baker, Stephen R.; Benigni, Daniel; Sapino, Chester Jr., Tetrahedron Letters, 1988, 29(45), 5739-42

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Catalytic Enantioselective Direct Aldol Addition of Aryl Ketones to α-Fluorinated Ketones
Thomson, Connor J. ; Barber, David M. ; Dixon, Darren J., Angewandte Chemie, 2020, 59(13), 5359-5364

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Substituted benzene and 6,5-fused bicyclic heteroaryl compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Palladium- and molybdenum-catalyzed hydrostannation of alkynes. A novel access to regio- and stereodefined vinylstannanes
Zhang, H. X.; Guibe, F.; Balavoine, G., Journal of Organic Chemistry, 1990, 55(6), 1857-67

tributyl(1-ethoxyethenyl)stannane Raw materials

tributyl(1-ethoxyethenyl)stannane Preparation Products

tributyl(1-ethoxyethenyl)stannane サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97674-02-7)tributyl(1-ethoxyethenyl)stannane
注文番号:A845739
在庫ステータス:in Stock
はかる:250.0g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:06
価格 ($):169.0

tributyl(1-ethoxyethenyl)stannane 関連文献

tributyl(1-ethoxyethenyl)stannaneに関する追加情報

Recent Advances in the Application of Tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) in Chemical Biology and Pharmaceutical Research

In recent years, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) has emerged as a versatile reagent in chemical biology and pharmaceutical research. This organotin compound is widely utilized in organic synthesis, particularly in Stille coupling reactions, which are pivotal for constructing complex molecular architectures. The unique reactivity of tributyl(1-ethoxyethenyl)stannane enables the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its role in the development of novel therapeutic agents, including anticancer and antiviral compounds.

A significant breakthrough involving tributyl(1-ethoxyethenyl)stannane was reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers demonstrated its efficacy in the synthesis of indole-based derivatives, which exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). The study revealed that the use of tributyl(1-ethoxyethenyl)stannane as a coupling partner significantly improved the yield and purity of the target compounds compared to traditional methods. These findings underscore the compound's potential in streamlining the synthesis of kinase inhibitors, a critical class of drugs in oncology.

Another notable application of tributyl(1-ethoxyethenyl)stannane was explored in the context of antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of novel β-lactam derivatives. The researchers found that the compound facilitated the introduction of ethoxyethenyl groups into the β-lactam scaffold, enhancing the derivatives' stability and bioactivity against multidrug-resistant bacterial strains. This work highlights the reagent's utility in addressing the growing challenge of antibiotic resistance.

Beyond its synthetic applications, tributyl(1-ethoxyethenyl)stannane has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2023) demonstrated its use in the site-specific labeling of biomolecules. By leveraging the reagent's selective reactivity, researchers achieved efficient tagging of proteins and nucleic acids, enabling advanced imaging and tracking studies. This approach opens new avenues for understanding biological processes at the molecular level.

Despite its advantages, the use of tributyl(1-ethoxyethenyl)stannane is not without challenges. Concerns regarding the toxicity of organotin compounds have prompted efforts to develop safer alternatives. A 2023 review in Green Chemistry discussed recent progress in this area, including the design of water-soluble and biodegradable organotin reagents. These advancements aim to mitigate environmental and health risks while preserving the reagent's synthetic utility.

In conclusion, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) continues to play a pivotal role in chemical biology and pharmaceutical research. Its versatility in organic synthesis, coupled with recent innovations in its application, underscores its enduring relevance. Future research will likely focus on optimizing its use and addressing associated safety concerns, further expanding its potential in drug discovery and development.

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